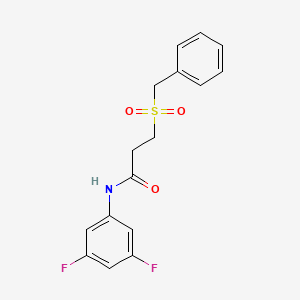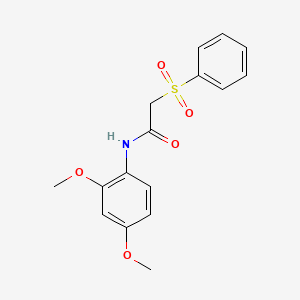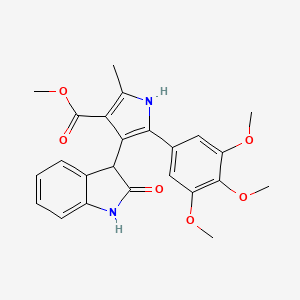
3-(benzylsulfonyl)-N-(5-chloro-2-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-methoxyphenyl)-3-phenylmethanesulfonylpropanamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties
Preparation Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-phenylmethanesulfonylpropanamide typically involves the coupling of 5-chloro-2-methoxyaniline with aryl sulfonyl chlorides in a basic aqueous medium . The reaction conditions often include room temperature stirring and the use of electrophiles to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(5-Chloro-2-methoxyphenyl)-3-phenylmethanesulfonylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-(5-Chloro-2-methoxyphenyl)-3-phenylmethanesulfonylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-phenylmethanesulfonylpropanamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as lipoxygenase, which plays a role in inflammatory processes . The compound’s effects are mediated through its binding to the active sites of these enzymes, thereby blocking their activity and reducing inflammation.
Comparison with Similar Compounds
N-(5-Chloro-2-methoxyphenyl)-3-phenylmethanesulfonylpropanamide can be compared with other similar compounds, such as:
N-(5-Chloro-2-methoxyphenyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide: This compound also exhibits antimicrobial and anti-inflammatory properties.
N-(5-Chloro-2-hydroxy-phenyl)-acetamide:
N-(5-Chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide: This compound has gained attention for its potential therapeutic and environmental applications.
N-(5-Chloro-2-methoxyphenyl)-3-phenylmethanesulfonylpropanamide stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18ClNO4S |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-(5-chloro-2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H18ClNO4S/c1-23-16-8-7-14(18)11-15(16)19-17(20)9-10-24(21,22)12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,19,20) |
InChI Key |
YDZYEXVFIGZLBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-7-[(2,5-dimethylphenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11163774.png)

![6-chloro-4-ethyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one](/img/structure/B11163783.png)
![1-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-proline](/img/structure/B11163784.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163791.png)
![1-(4-methoxyphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11163799.png)
![7-[(4-fluorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11163807.png)
![4-(acetylamino)-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11163815.png)
![ethyl 3-[6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11163832.png)
![{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone](/img/structure/B11163859.png)

![3-(benzylsulfonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163868.png)

![3-(4-biphenylyl)-6-ethyl-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11163877.png)
